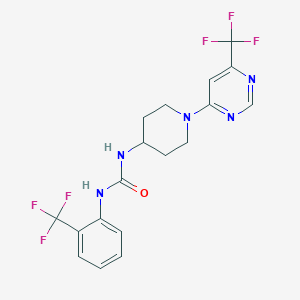
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C18H17F6N5O and its molecular weight is 433.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H19F6N5O. The presence of trifluoromethyl groups is notable as they often enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 421.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | Not assigned |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively.
Case Study: Inhibition of HepG2 Cells
A related compound demonstrated an IC50 value of 0.62±0.34μM against HepG2 cells, significantly outperforming Sorafenib (IC50 = 1.62±0.27μM). Mechanistic studies revealed that this compound induced G2/M phase arrest and early-stage apoptosis in HepG2 cells, indicating a potential pathway for therapeutic intervention in hepatocellular carcinoma (HCC) .
The biological activity of this class of compounds often involves interaction with key kinases involved in cancer progression. For example, the inhibition of insulin-like growth factor 1 receptor (IGF1R) was noted, with one study reporting a binding affinity leading to a 76.84% inhibition at 10μM .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 Cells | 0.62μM | Induction of apoptosis |
| Kinase Inhibition | IGF1R | 10μM | Competitive inhibition |
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups has been shown to enhance the potency of related compounds by increasing their hydrophobic interactions with target proteins. This modification can also influence the electronic properties, allowing for better binding affinity through hydrogen bonding interactions.
属性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPMKXBKOIKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














